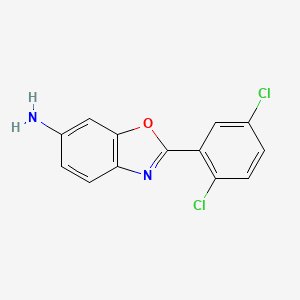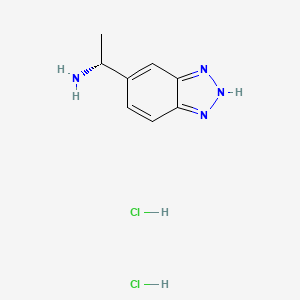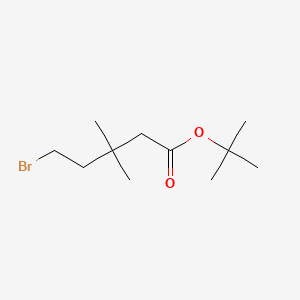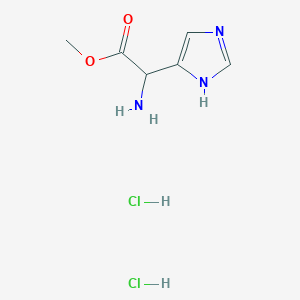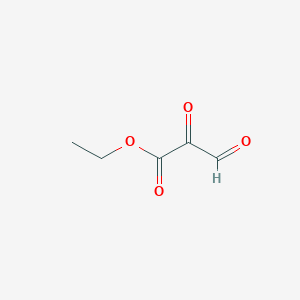![molecular formula C12H16ClN B13453239 3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinoline] hydrochloride](/img/structure/B13453239.png)
3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinoline] hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinoline] hydrochloride is a heterocyclic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinoline] hydrochloride typically involves the Stollé type reaction. This reaction involves the use of oxalyl chloride with 3,4-dihydro-1’H-spiro[quinoline-2,1’-cycloalkane] hydrochlorides. The reaction is carried out under reflux conditions in anhydrous toluene with a 10% excess of oxalyl chloride . The presence of a free secondary amino group in the starting material allows for the formation of the spiro compound without the need for additional catalysts .
Industrial Production Methods
While specific industrial production methods for 3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinoline] hydrochloride are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired compound on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinoline] hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spiro carbon atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can exhibit different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinoline] hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinoline] hydrochloride involves its interaction with various molecular targets. The rigid spatial structure of the spiro compound enhances its binding potential with biochemical targets such as enzymes, receptors, and ion channels . This interaction can modulate the activity of these targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3’,4’-dihydro-1’H-spiro[quinoline-2,1’-cycloalkane] hydrochloride
- 6-methyl-5,6-dihydrospiro[pyrrolo[3,2,1-ij]quinoline-4,1’-cycloalkane]-1,2-diones
Uniqueness
3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinoline] hydrochloride is unique due to its specific spiro linkage and the presence of a cyclobutane ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C12H16ClN |
|---|---|
Molekulargewicht |
209.71 g/mol |
IUPAC-Name |
spiro[3,4-dihydro-1H-quinoline-2,1'-cyclobutane];hydrochloride |
InChI |
InChI=1S/C12H15N.ClH/c1-2-5-11-10(4-1)6-9-12(13-11)7-3-8-12;/h1-2,4-5,13H,3,6-9H2;1H |
InChI-Schlüssel |
DGENARGRJQREOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)CCC3=CC=CC=C3N2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


dimethylsilane](/img/structure/B13453156.png)
![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]piperidine](/img/structure/B13453158.png)
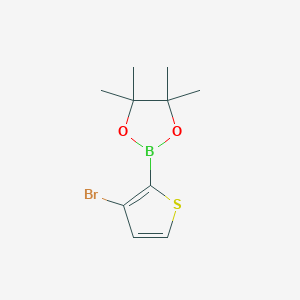
![tert-butyl 2-(iodomethyl)-octahydropyrano[2,3-c]pyrrole-6-carboxylate, Mixture of diastereomers](/img/structure/B13453176.png)

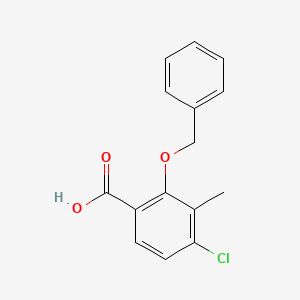
![(2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride](/img/structure/B13453201.png)
![1-[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B13453206.png)

